molecular formula C37H72NaO8P B6596491 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate CAS No. 92609-90-0

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate

Cat. No.: B6596491
CAS No.: 92609-90-0
M. Wt: 698.9 g/mol
InChI Key: MAGNEPCJIVJZIK-RUQJKXHKSA-M
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Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. It is characterized by the presence of two hexadecanoyloxy groups attached to a glycerol backbone, which is further linked to an ethyl phosphate group. This compound is known for its amphiphilic nature, making it an essential component in various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the intermediate 2,3-bis(hexadecanoyloxy)propyl glycerol. This intermediate is then reacted with ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, and chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol, hexadecanoic acid, and ethyl phosphate.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Glycerol, hexadecanoic acid, and ethyl phosphate.

    Oxidation: Peroxides and other oxidative products.

    Substitution: Various phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.

    Biology: Plays a crucial role in the formation of cell membranes and liposomes, which are used in drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and as a component in lipid-based formulations for vaccines and therapeutics.

    Industry: Utilized in the production of cosmetics, food additives, and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the transport of molecules across the membrane. The pathways involved include lipid signaling and membrane fusion processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2R)-2,3-di(octadecanoyloxy)propyl ethyl phosphate: Similar structure but with octadecanoic acid (stearic acid) instead of hexadecanoic acid.

    Sodium (2R)-2,3-bis(dodecanoyloxy)propyl ethyl phosphate: Contains dodecanoic acid (lauric acid) instead of hexadecanoic acid.

    Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl ethyl phosphate: Contains tetradecanoic acid (myristic acid) instead of hexadecanoic acid.

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of hexadecanoic acid chains provides optimal hydrophobic interactions, making it particularly effective in forming stable lipid bilayers and enhancing its functionality in various applications.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)42-33-35(34-44-46(40,41)43-6-3)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h35H,4-34H2,1-3H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNEPCJIVJZIK-RUQJKXHKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677114
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92609-90-0
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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